molecular formula C6H11Cl B146310 Chlorocyclohexane CAS No. 542-18-7

Chlorocyclohexane

Cat. No. B146310
CAS RN: 542-18-7
M. Wt: 118.6 g/mol
InChI Key: UNFUYWDGSFDHCW-UHFFFAOYSA-N
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Description

Chlorocyclohexane is a compound that can be synthesized through the reaction of chromyl chloride with cyclohexane, which results in chlorocyclohexane along with other byproducts such as cyclohexene and cyclohexanone . The molecule has been studied for its conformational dynamics and phase transformations under various conditions, including high pressures and temperatures . Additionally, chlorocyclohexane's hydrogen bond basicity has been analyzed, revealing that it can act as a strong hydrogen bond base, especially in the case of hexachlorocyclohexanes .

Synthesis Analysis

The synthesis of chlorocyclohexane involves the C-H bond activation by metal oxo species. Specifically, chromyl chloride reacts with cyclohexane at elevated temperatures to yield chlorocyclohexane and other organic products . This reaction demonstrates the potential for selective oxidation of hydrocarbons using transition metal complexes.

Molecular Structure Analysis

The molecular structure of chlorocyclohexane has been extensively studied. For instance, the conformational mobility of chlorocyclohexyl groups has been analyzed using molecular dynamics, revealing barriers for axial to equatorial transformations and vice versa . High-pressure Raman spectroscopy has also been used to investigate conformational and phase transformations, showing shifts in equilibrium between conformers .

Chemical Reactions Analysis

Chlorocyclohexane participates in various chemical reactions, including those leading to the formation of polymers with chlorocyclohexyl groups in their structure . The reactivity of chlorocyclohexane under different conditions, such as pressure and temperature, can lead to a variety of phase transitions and conformational changes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorocyclohexane are influenced by its molecular structure. The compound exhibits different properties based on its conformation, which can be axial or equatorial. These conformations have been studied using techniques like Raman spectroscopy and electron diffraction, providing insights into the compound's behavior under various conditions . Additionally, the environmental fates and toxicities of chlorocyclohexane and its isomers, such as hexachlorocyclohexane, have been reviewed, highlighting their global transport and potential health impacts .

Scientific Research Applications

Ethylene Polymerization

Chlorocyclohexane (CHC) significantly affects ethylene polymerization when used with a Ziegler–Natta catalyst system, comprising MgCl2, TiCl4, and triethyl aluminum (TEA). CHC acts as a promoter, enhancing the polymerization rate, catalyst activity, and the quality of the produced polymer. It is particularly effective in the presence of hydrogen, which controls molecular weight, resulting in a reduction of polymer molecular weight and a decrease in wax byproduct production. The morphologies of the polymers were evaluated using scanning electron microscopy and particle size distribution (Abedi et al., 2015).

Photo-initiated Radical Chlorination

Microflow reactors have been used to conduct photo-initiated radical chlorination of cycloalkanes, resulting in chlorocyclohexane with high selectivity for single-chlorination. This method is effective under natural light, using molecular chlorine and sulfuryl chloride. The 15 W black light irradiation process enhances the reaction, demonstrating the potential of microflow reactors in chemical synthesis (Matsubara et al., 2011).

Environmental Fate and Degradation

Hexachlorocyclohexane (HCH), including its isomers and chlorocyclohexane, are persistent environmental contaminants. Despite the ban on technical grade HCH, residues continue to enter the environment through past use, current use in some countries, stockpiles, and leachates from disposal sites. Understanding the fate, contamination levels, and both abiotic and biotic degradation of HCH is crucial for environmental remediation efforts (Bhatt et al., 2009).

Oxidative Chlorination

Visible light-induced monochlorination of cyclohexane with sodium chloride has successfully produced chlorocyclohexane using Oxone as the oxidant. This method also allows for the chlorination of other secondary and primary alkyl sp3 C-H bonds under similar conditions, highlighting the importance of selecting suitable organic solvents for efficient radical chlorinations of alkanes (Zhao & Lu, 2017).

Atmospheric and Water Partitioning

The atmosphere/water partition coefficients of chlorocyclohexane have been reported at temperatures ranging from 0 to 40°C. These coefficients, calculated from aqueous solubility and vapor pressure data, indicate that chlorocyclohexane is more volatile and more soluble in water than bromocyclohexane. This research provides critical data for understanding the environmental distribution and behavior of chlorocyclohexane (Sarraute et al., 2008).

HCHs Environmental Significance

The hexachlorocyclohexanes (HCHs), including chlorocyclohexane, are extensively studied organochlorine pesticides. Due to their widespread use over decades, they are ubiquitous in the environment. The review discusses their properties, reactivity, and chemical reaction pathways, providing insights into natural attenuation and remediation methods for HCH-contaminated groundwater, particularly using nanoscale zero valent iron (Li et al., 2011).

High-Pressure Conformational Transformations

The conformational and phase transformations of chlorocyclohexane under high pressures have been studied using Raman spectroscopy. This research identifies several solid-to-solid phase transitions and examines the structural changes that occur in chlorocyclohexane under different pressures, contributing to our understanding of its behavior under extreme conditions (Dong et al., 2008).

Safety And Hazards

Chlorocyclohexane is harmful if swallowed, inhaled, or absorbed through the skin . It can cause irritation to the eyes, skin, and respiratory system . Prolonged exposure can cause dizziness, nausea, and headaches . It is also toxic to aquatic life and can harm the environment if not disposed of properly .

properties

IUPAC Name

chlorocyclohexane
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InChI

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

UNFUYWDGSFDHCW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)Cl
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Molecular Formula

C6H11Cl
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DSSTOX Substance ID

DTXSID3052193
Record name Chlorocyclohexane
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Molecular Weight

118.60 g/mol
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Physical Description

Colorless liquid with suffocating odor; [Merck Index] Colorless liquid with unpleasant odor; [MSDSonline]
Record name Chlorocyclohexane
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Boiling Point

142 °C
Record name CHLOROCYCLOHEXANE
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Flash Point

90 °F
Record name CHLOROCYCLOHEXANE
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Solubility

INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE
Record name CHLOROCYCLOHEXANE
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Density

1.000 @ 20 °C/4 °C
Record name CHLOROCYCLOHEXANE
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Vapor Density

4.08 (AIR= 1)
Record name CHLOROCYCLOHEXANE
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Product Name

Chlorocyclohexane

Color/Form

COLORLESS LIQUID

CAS RN

542-18-7
Record name Chlorocyclohexane
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Record name Chlorocyclohexane
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Record name Cyclohexane, chloro-
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Melting Point

-44.0 °C
Record name CHLOROCYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorocyclohexane
Reactant of Route 2
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Chlorocyclohexane
Reactant of Route 3
Chlorocyclohexane
Reactant of Route 4
Chlorocyclohexane
Reactant of Route 5
Chlorocyclohexane
Reactant of Route 6
Chlorocyclohexane

Citations

For This Compound
4,930
Citations
GA Russell, A Ito, R Konaka - Journal of the American Chemical …, 1963 - ACS Publications
Bromo-and chlorocyclohexane have been chlorinated at 40 and—30 using molecular chlorine in carbon tetrachloride or carbon disulfide solution as well as Z-butyl hypochlorite as the …
Number of citations: 32 pubs.acs.org
S Holly, G Jalsovszky, O Egyed - Journal of Molecular Structure, 1982 - Elsevier
On the basis of the ir vapour spectrum of cyclohexane, the assignment of a weak band at 947 cm −1 to the v 15 fundamental is probable. We discovered the completely forbidden v 11 …
Number of citations: 10 www.sciencedirect.com
NL Allinger, CD Liang - The Journal of Organic Chemistry, 1967 - ACS Publications
… for these quantities to be determined in order to assign an equilibrium constant to chlorocyclohexane from the observed ratio of the band intensities. Themolar absorbancies of these …
Number of citations: 37 pubs.acs.org
VV Diky, GJ Kabo, AA Kozyro, AP Krasulin… - The Journal of Chemical …, 1994 - Elsevier
… So, we propose a more complete thermodynamic characterization of chlorocyclohexane … of crystalline chlorocyclohexane in this temperature interval. The chlorocyclohexane heat …
Number of citations: 29 www.sciencedirect.com
K Kozima, K Sakashita - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
… of chlorocyclohexane and found the two bands … As for chlorocyclohexane, for instance, the energy between the … of chlorocyclohexane can be represented as follows, respectively; …
Number of citations: 53 www.journal.csj.jp
K Kobashi, M Oguni - The Journal of Chemical Thermodynamics, 1995 - Elsevier
… obtained for chlorocyclohexane and … chlorocyclohexane is shifted upwards by 50 J·K−1·mol−1 for the sake of clarity. The heat-capacity curve against temperature for chlorocyclohexane …
Number of citations: 16 www.sciencedirect.com
IA Awan, DR Burgess Jr, W Tsang… - International Journal of …, 2012 - Wiley Online Library
… The largest deviation occurred for chlorocyclohexane where we propose that the difference may be a consequence of transitioning from “frozen” to “ring-puckering” conformations and …
Number of citations: 21 onlinelibrary.wiley.com
S Rodrıguez, C Lafuente, H Artigas, FM Royo… - The Journal of Chemical …, 1999 - Elsevier
Isentropic compressibilities κ S and excess isentropic compressibilities κ E S of {xC 4 H 8 O, orxC 5 H 10 O, orx(CH 3 )C 4 H 7 O, orx(CH 3 ) 2 C 4 H 6 O+(1−x)C 6 H 11 Cl, or (1−x)C 6 H …
Number of citations: 56 www.sciencedirect.com
A Villares, L Sanz, B Giner, C Lafuente… - Journal of Chemical & …, 2005 - ACS Publications
Experimental surface tensions for mixtures formed by chlorocyclohexane or bromocyclohexane and a cyclic ether (tetrahydropyran, tetrahydrofuran, 2-methyltetrahydrofuran, or 2,5-…
Number of citations: 36 pubs.acs.org
J Lezama, E Márquez, JR Mora, T Córdova… - Journal of Molecular …, 2009 - Elsevier
… 4-chlorocyclohexene and chlorocyclohexane. Entropies of … of 4-chlorocyclohexene and chlorocyclohexane are better … of 4-chlorocyclohexene and chlorocyclohexane it improved the …
Number of citations: 17 www.sciencedirect.com

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